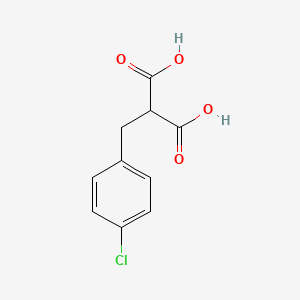
2-(4-Chlorobenzyl)malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorobenzyl)malonic acid is an organic compound characterized by the presence of a chlorobenzyl group attached to a propanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobenzyl)malonic acid typically involves the reaction of 4-chlorobenzyl chloride with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorobenzyl)malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R).
Major Products Formed:
Oxidation: 4-chlorobenzoic acid or 4-chlorobenzaldehyde.
Reduction: 4-chlorobenzyl alcohol or 4-chlorotoluene.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(4-Chlorobenzyl)malonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)malonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- (4-Chlorobenzyl)acetic acid
- (4-Chlorobenzyl)malonic acid
- (4-Chlorobenzyl)succinic acid
Comparison: 2-(4-Chlorobenzyl)malonic acid is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C10H9ClO4 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C10H9ClO4/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8H,5H2,(H,12,13)(H,14,15) |
InChI Key |
QNZGBKFZLKIUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
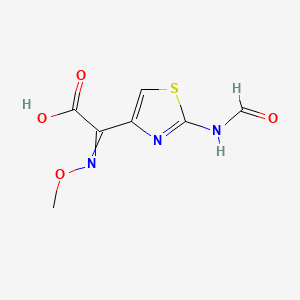
![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B8813228.png)
![5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole-4-methanol](/img/structure/B8813232.png)

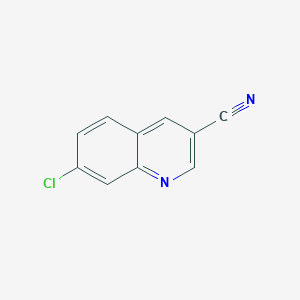
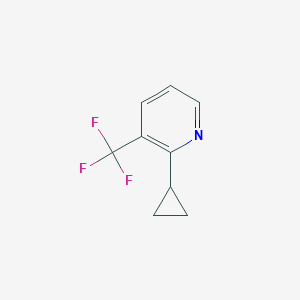
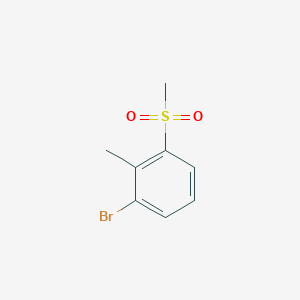
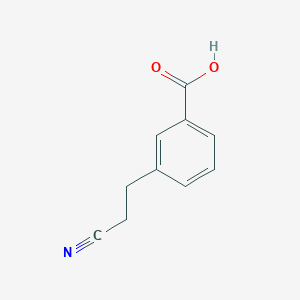
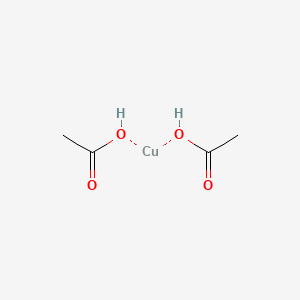
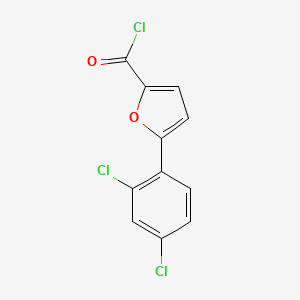

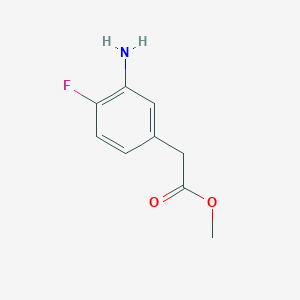
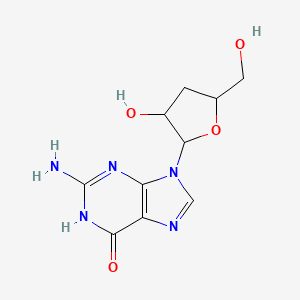
![3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8813315.png)
